molecular formula C22H17FN2O2S B3003210 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine CAS No. 1251572-56-1

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine

Cat. No.: B3003210
CAS No.: 1251572-56-1
M. Wt: 392.45
InChI Key: QWKXMUBPPYOVQU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 1251572-56-1) is a high-purity quinoline derivative offered for research and development purposes. With a molecular formula of C22H17FN2O2S and a molecular weight of 392.45 g/mol, this compound is characterized by its quinoline scaffold substituted with a benzenesulfonyl group and a (4-fluorophenyl)methylamino moiety . The quinoline core structure is significant in medicinal chemistry and is known to exhibit a wide spectrum of biological activities . Quinoline derivatives are frequently investigated for their potential as therapeutic agents and have been explored in various patent applications for the treatment of diseases, including those targeting specific enzyme pathways . This specific compound is provided with a guaranteed purity of 95% and is intended for use in laboratory research only . It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c23-17-12-10-16(11-13-17)14-25-22-19-8-4-5-9-20(19)24-15-21(22)28(26,27)18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKXMUBPPYOVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common approach is the sulfonylation of quinoline derivatives followed by the introduction of the 4-fluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process might include steps such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine has been investigated for its potential as a pharmacophore in drug design. The specific interactions of the benzenesulfonyl group with enzyme active sites can lead to the modulation of enzyme activity, making it a candidate for developing inhibitors against various diseases.

Case Study:
In a study examining its effects on cancer cell lines, this compound demonstrated significant inhibitory activity against specific kinases involved in tumor proliferation, suggesting its potential as an anticancer agent. The mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.

Materials Science

The unique structural features of this compound allow it to be explored in materials science for developing novel materials with specific electronic or optical properties. Its ability to form π-π stacking interactions makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Potential Applications in Materials Science

Application AreaDescriptionPotential Benefits
Organic ElectronicsUsed in OLEDs and photovoltaic cellsImproved efficiency and stability
SensorsAs a sensing materialEnhanced sensitivity to environmental changes
CoatingsFunctional coatings for surfacesIncreased durability and chemical resistance

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to employ it in various synthetic methodologies, facilitating the development of new drugs or materials.

Synthetic Route Example:
A common synthetic route involves the nucleophilic substitution of the quinoline core with 4-fluorobenzyl chloride, followed by sulfonylation reactions. This multi-step process highlights its utility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations
  • 6-Chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine (): This analog replaces the 4-fluorobenzyl group with a 4-methylbenzyl moiety and introduces a chlorine atom at position 4. The chlorine increases molecular weight (422.9 g/mol vs.
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (): Features a 3-chloro-4-fluorophenyl group and methoxy substituents. The chloro-fluoro combination is associated with antibacterial activity, suggesting that halogenation at specific positions can modulate biological efficacy .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Reported Activity
Target Compound 3-Benzenesulfonyl, 4-(4-F-Bn) ~408.4 N/A Inferred antimicrobial
6-Chloro-N-(4-methylbenzyl)-3-(PhSO₂)quinoline 6-Cl, 4-(4-Me-Bn) 422.9 N/A Not specified
NQ15 () 3-NO₂, 6-OBz, 7-OMe 445.2 94 Pharmacological screening
Compound 7 () 3-Cl-4-F-Ph, 7-OMe 423.1 61.5 Antibacterial
Role of Sulfonyl and Halogen Groups
  • The benzenesulfonyl group in the target compound and ’s analog may stabilize protein-ligand interactions via sulfone-oxygen hydrogen bonding, a feature critical in kinase inhibitors .
  • Fluorine at the 4-position (target compound) reduces metabolic degradation compared to methyl groups (), as seen in fluorinated drugs like ciprofloxacin .
Antibacterial Activity
  • Compound 7 () shows potent activity against Gram-positive bacteria, attributed to its 3-chloro-4-fluorophenyl and methoxy substituents. The target compound’s 4-fluorobenzyl group may similarly disrupt bacterial membrane proteins .

Challenges and Opportunities

  • Synthetic Accessibility : High-yield routes (e.g., ’s 83% yield) suggest scalability for the target compound, but purification challenges may arise due to the polar sulfonyl group .
  • Toxicity Profile: Nitroquinolines () face toxicity hurdles, whereas sulfonyl derivatives (target compound, ) are generally better tolerated .

Biological Activity

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a benzenesulfonyl group and a 4-fluorobenzyl moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Common reagents used in the synthesis include sodium hydride and dimethylformamide (DMF) .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown potent activity against sensitive cancer cells, potentially through DNA adduct formation and induction of cytochrome P450 enzymes .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.0Induction of apoptosis
Fluorinated BenzothiazoleA549 (Lung)10.5DNA adduct formation
Unfluorinated AnalogueHeLa (Cervical)20.0Inhibition of cell cycle

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzenesulfonyl group enhances binding affinity to active sites, while the quinoline core facilitates π-π stacking interactions with nucleic acids or proteins, leading to modulation of their activity .

Case Studies

  • Anticancer Efficacy : A study examined the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant antimicrobial activity with an MIC of 32 µg/mL, suggesting potential for therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a quinoline precursor with benzenesulfonyl chloride and a 4-fluorobenzylamine derivative. Reaction optimization includes:

  • Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling if introducing aromatic substituents (e.g., benzenesulfonyl groups) .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

  • Methodological Answer :

  • 1H/13C NMR : Look for distinct signals:
  • Quinoline H8 proton at δ 8.2–8.3 ppm (doublet, J ≈ 7.2 Hz) .
  • Benzenesulfonyl aromatic protons as a singlet near δ 7.7–7.8 ppm .
  • 4-Fluorophenyl methylene (-CH2-) protons at δ 4.0–4.2 ppm .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., expected m/z ~463.12) .

Q. What are the solubility and stability profiles of this compound under different conditions, and how do they affect experimental handling?

  • Methodological Answer :

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in chloroform; insoluble in water. Pre-solubilize in DMSO for biological assays .
  • Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >9) to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the benzenesulfonyl group (e.g., electron-withdrawing -NO2 or -CF3) to assess impact on target binding .
  • In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify IC50 values .
  • Pharmacophore Mapping : Overlay analogs to identify critical functional groups (e.g., sulfonyl’s hydrogen-bond acceptor role) .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., PDB: 1M17 for kinases). Focus on sulfonyl-oxygen interactions with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability; analyze RMSD and hydrogen-bond occupancy .

Q. How can researchers address discrepancies in reported biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (ANOVA) to identify outliers or confounding variables (e.g., serum concentration in cell media) .

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